Melting Point & Polarity Verification
The identity and purity of 4‑formylbenzenesulfonamide can be precisely verified against a well‑defined melting point range of 118‑120 °C . This physical constant provides a clear, quantitative benchmark for quality control that is not applicable to many other sulfonamide building blocks, such as the analogous 4‑cyanobenzenesulfonamide, which melts at 167–169 °C [1]. Furthermore, its topological polar surface area (TPSA) of 85.6 Ų and partition coefficient (LogP) of 0.20 define a specific polarity profile that distinguishes it from less polar analogs like 4‑methylbenzenesulfonamide (LogP ~0.8).
| Evidence Dimension | Melting Point (Identity/Purity) |
|---|---|
| Target Compound Data | 118-120 °C |
| Comparator Or Baseline | 4‑Cyanobenzenesulfonamide: 167–169 °C [1] |
| Quantified Difference | A difference of approximately 49-51 °C, allowing for clear differentiation and purity assessment. |
| Conditions | Standard laboratory conditions for melting point determination. |
Why This Matters
A precisely defined melting point is a critical, quantifiable metric for confirming compound identity and purity upon receipt, ensuring reproducibility in downstream research applications.
- [1] van Es, T., & Staskun, B. (1971). Aldehydes from Aromatic Nitriles: 4‑Formylbenzenesulfonamide. Organic Syntheses, 51, 20. View Source
